8-Hydroxy-1-methylquinolinium methylsulfate methylcarbamate
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate involves several steps. One common synthetic route includes the reaction of 1-methylquinolin-8-ol with methyl isocyanate to form the intermediate 1-methyl-8-((methylcarbamoyl)oxy)quinoline. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinium salt to its corresponding quinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 8-hydroxyquinoline is known for its strong chelating properties and is widely used in metal ion detection and antimicrobial applications . The unique methylcarbamoyl and methyl sulfate groups in 1-Methyl-8-((methylcarbamoyl)oxy)quinolin-1-ium methyl sulfate confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Similar Compounds
- 8-Hydroxyquinoline
- 1-Methylquinolin-8-ol
- 1-Methyl-8-((methylcarbamoyl)oxy)quinoline
Properties
CAS No. |
71350-04-4 |
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Molecular Formula |
C13H16N2O6S |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
(1-methylquinolin-1-ium-8-yl) N-methylcarbamate;methyl sulfate |
InChI |
InChI=1S/C12H12N2O2.CH4O4S/c1-13-12(15)16-10-7-3-5-9-6-4-8-14(2)11(9)10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
MVIIDVWGTPFHJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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